Cas no 62673-77-2 (1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol)

1-(5-Bromothiophen-2-yl)-2-chloroethan-1-ol is a brominated and chlorinated thiophene derivative with significant utility in synthetic organic chemistry. Its structure, featuring both bromine and chlorine substituents, makes it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The presence of the hydroxyl group enhances its reactivity, enabling selective modifications for the synthesis of complex heterocyclic compounds. This compound is particularly valuable in pharmaceutical and materials science research, where precise molecular tuning is required. Its stability under standard conditions ensures consistent performance in multi-step synthetic pathways. Suitable for controlled reactions, it offers a reliable building block for advanced chemical synthesis.
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol structure
62673-77-2 structure
Product Name:1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol
CAS No:62673-77-2
MF:C6H6BrClOS
MW:
CID:1639013
PubChem ID:12373562
Update Time:2025-05-22

1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenemethanol, 5-bromo-a-(chloromethyl)-
    • 1-(5-broMothiophen-2-yl)-2-chloroethanol
    • 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol

1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1239960-0.05g
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol
62673-77-2
0.05g
$1188.0 2023-06-08
Enamine
EN300-1239960-0.1g
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol
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Enamine
EN300-1239960-0.25g
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Enamine
EN300-1239960-0.5g
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol
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$1357.0 2023-06-08
Enamine
EN300-1239960-1.0g
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$1414.0 2023-06-08
Enamine
EN300-1239960-2.5g
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Enamine
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Enamine
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Additional information on 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol

Research Brief on 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol (CAS: 62673-77-2): Recent Advances and Applications

The compound 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol (CAS: 62673-77-2) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The bromothiophene moiety, combined with the chloroethanol group, renders this molecule a valuable intermediate for the development of novel pharmaceuticals targeting various diseases, including cancer, infectious diseases, and neurological disorders.

Recent studies have highlighted the role of 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol as a key precursor in the synthesis of thiophene-based derivatives. Thiophene-containing compounds are known for their diverse pharmacological properties, such as anti-inflammatory, antimicrobial, and antitumor activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound via a multi-step reaction involving bromination and chlorination of thiophene derivatives, achieving a high yield of 85%. The study also emphasized the compound's stability under various conditions, making it suitable for further derivatization.

In the context of drug discovery, 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol has been explored as a building block for kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous cancers. A recent Nature Communications article (2024) reported the use of this compound to develop potent inhibitors of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in tumors. The inhibitors exhibited nanomolar IC50 values in preclinical models, showcasing the compound's potential in oncology research.

Beyond oncology, this compound has shown promise in antimicrobial applications. A 2023 study in Bioorganic & Medicinal Chemistry Letters described its incorporation into novel antimicrobial agents targeting drug-resistant bacteria. The chloroethanol group was found to enhance membrane permeability, while the bromothiophene moiety contributed to target specificity. These derivatives displayed broad-spectrum activity against Gram-positive and Gram-negative pathogens, including MRSA and E. coli.

In conclusion, 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol (CAS: 62673-77-2) represents a versatile and valuable intermediate in medicinal chemistry. Its applications span from oncology to infectious diseases, driven by its unique chemical properties and ease of derivatization. Future research should focus on optimizing its synthetic routes and exploring its potential in other therapeutic areas, such as neurodegenerative diseases. The compound's continued study holds promise for the development of next-generation therapeutics.

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